

YS-49 Monohydrate: A Technical Guide to Solubility and Stability

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Compound of Interest		
Compound Name:	YS-49 monohydrate	
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Abstract

YS-49 monohydrate, with the chemical formula C₂₀H₂₂BrNO₃ and IUPAC name 1-(naphthalen-1-ylmethyl)-1,2,3,4-tetrahydroisoquinoline-6,7-diol;hydrate;hydrobromide, is a compound of interest for its potential therapeutic applications, notably as an activator of the PI3K/Akt signaling pathway. This technical guide provides a comprehensive overview of the available data and standardized methodologies for assessing the solubility and stability of **YS-49 monohydrate**, critical parameters for its development as a pharmaceutical agent. While specific experimental data for this compound is limited in publicly accessible literature, this document outlines the established protocols for determining these essential physicochemical properties.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of **YS-49 monohydrate** is presented below.



Property	Value	Source
Chemical Formula	C20H22BrNO3	PubChem
IUPAC Name	1-(naphthalen-1- ylmethyl)-1,2,3,4- tetrahydroisoquinoline-6,7- diol;hydrate;hydrobromide	PubChem
Molecular Weight	404.30 g/mol	PubChem
Appearance	Solid (presumed)	-

Solubility Profile

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation development. Currently, limited quantitative solubility data for **YS-49 monohydrate** is available.

Ouantitative Solubility Data

Solvent	Solubility	Temperature (°C)	Method
Water	> 10 mg/mL	Not Specified	Not Specified
DMSO	Soluble	Not Specified	Axon Medchem
Ethanol	Data not available	-	-
Methanol	Data not available	-	-
Physiological Buffers (e.g., PBS pH 7.4)	Data not available	-	-

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The shake-flask method is a standard and reliable technique for determining the equilibrium solubility of a compound.

Objective: To determine the equilibrium solubility of YS-49 monohydrate in various solvents.



Materials:

- YS-49 monohydrate
- Selected solvents (e.g., water, DMSO, ethanol, methanol, phosphate-buffered saline pH 7.4)
- Vials with screw caps
- Shaking incubator or orbital shaker
- Centrifuge
- Analytical balance
- HPLC or UV-Vis spectrophotometer

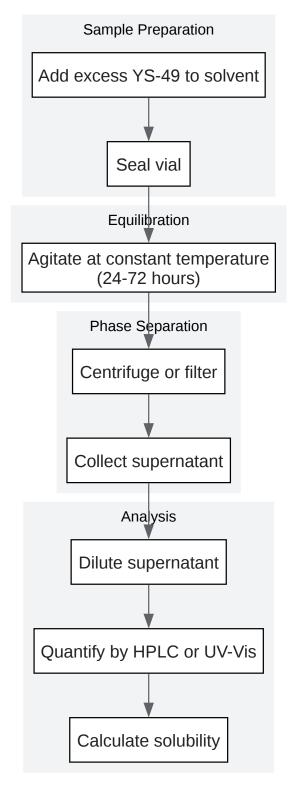
Procedure:

- Add an excess amount of YS-49 monohydrate to a known volume of the selected solvent in a vial. The excess solid should be visually apparent.
- Seal the vials tightly to prevent solvent evaporation.
- Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
- Agitate the samples for a sufficient period to reach equilibrium (typically 24-72 hours).
- After equilibration, cease agitation and allow the suspension to settle.
- Separate the undissolved solid from the solution by centrifugation or filtration.
- Carefully collect an aliquot of the clear supernatant.
- Dilute the supernatant with an appropriate solvent to a concentration within the analytical range of the chosen quantification method.
- Determine the concentration of YS-49 monohydrate in the diluted supernatant using a validated HPLC or UV-Vis spectrophotometric method.



• Calculate the original solubility in mg/mL or mol/L.





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Caption: Workflow for solubility determination.

Stability Profile

Assessing the stability of **YS-49 monohydrate** is crucial for determining its shelf-life, storage conditions, and potential degradation pathways. As no specific stability data is publicly available, this section outlines the standard methodologies for conducting forced degradation studies as per ICH guidelines.

Stability Data

Condition	Parameters	Observations/Results
Thermal Stability	Temperature, Duration	Data not available
Photostability	Light Source, Intensity, Duration	Data not available
pH Stability	pH range, Buffer, Temperature	Data not available
Oxidative Stability	Oxidizing agent, Concentration	Data not available

Experimental Protocols for Stability Assessment (Forced Degradation)

Forced degradation studies are performed to identify potential degradation products and to develop stability-indicating analytical methods.

Objective: To investigate the degradation of **YS-49 monohydrate** under various stress conditions.

Materials:

- YS-49 monohydrate
- Hydrochloric acid (HCl)
- Sodium hydroxide (NaOH)
- Hydrogen peroxide (H₂O₂)





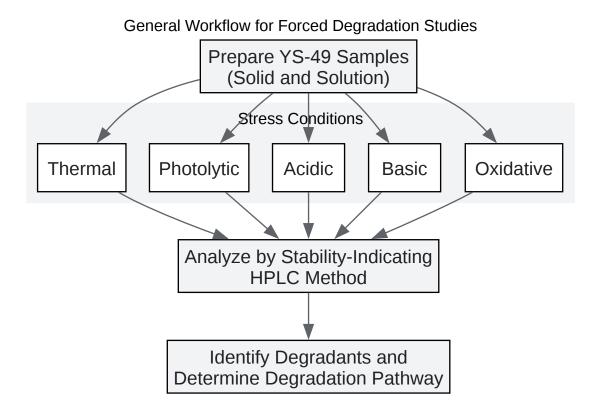


- Appropriate buffers for pH stability
- Temperature-controlled ovens
- Photostability chamber
- HPLC with a suitable detector (e.g., DAD or MS)

Procedure:

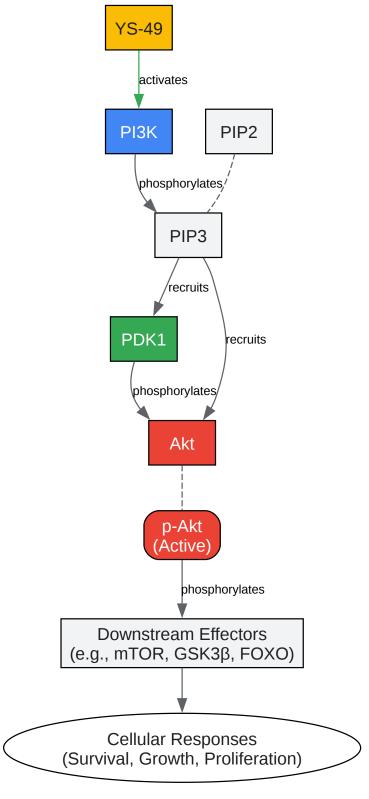
- Prepare solutions of **YS-49 monohydrate** in appropriate solvents.
- Expose the solutions and solid material to the stress conditions outlined below.
- · At specified time points, withdraw samples and neutralize if necessary.
- Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining YS-49 monohydrate and detect any degradation products.







YS-49 and the PI3K/Akt Signaling Pathway



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